molecular formula C13H21BO3 B13681295 2-Oxaspiro[3.4]oct-6-ene-6-boronic Acid Pinacol Ester

2-Oxaspiro[3.4]oct-6-ene-6-boronic Acid Pinacol Ester

Cat. No.: B13681295
M. Wt: 236.12 g/mol
InChI Key: PJHFRODDUIJKNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxaspiro[34]oct-6-ene-6-boronic Acid Pinacol Ester is a boronic ester derivative that has garnered significant interest in organic synthesis and medicinal chemistry This compound is characterized by its unique spirocyclic structure, which imparts distinct chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxaspiro[3.4]oct-6-ene-6-boronic Acid Pinacol Ester typically involves the reaction of a boronic acid with pinacol in the presence of a dehydrating agent. One common method is the condensation of the corresponding boronic acid with pinacol in an anhydrous solvent such as toluene, followed by azeotropic removal of water . The reaction is often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of boronic esters, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of boronic acids can mitigate costs and improve sustainability .

Chemical Reactions Analysis

Types of Reactions: 2-Oxaspiro[3.4]oct-6-ene-6-boronic Acid Pinacol Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Oxaspiro[3.4]oct-6-ene-6-boronic Acid Pinacol Ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxaspiro[3.4]oct-6-ene-6-boronic Acid Pinacol Ester in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, for example, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The spirocyclic structure of the compound can influence its reactivity and selectivity in various transformations.

Comparison with Similar Compounds

  • Phenylboronic Acid Pinacol Ester
  • 4-Pyridineboronic Acid Pinacol Ester
  • Alkylboronic Acid Pinacol Esters

Comparison: 2-Oxaspiro[3.4]oct-6-ene-6-boronic Acid Pinacol Ester is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. Compared to linear or aromatic boronic esters, the spirocyclic compound may exhibit different reactivity and selectivity in chemical reactions .

Properties

Molecular Formula

C13H21BO3

Molecular Weight

236.12 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(2-oxaspiro[3.4]oct-6-en-6-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C13H21BO3/c1-11(2)12(3,4)17-14(16-11)10-5-6-13(7-10)8-15-9-13/h5H,6-9H2,1-4H3

InChI Key

PJHFRODDUIJKNY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC3(C2)COC3

Origin of Product

United States

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